molecular formula C14H8Br2F3NO2 B108915 Fluorosalan CAS No. 4776-06-1

Fluorosalan

Cat. No.: B108915
CAS No.: 4776-06-1
M. Wt: 439.02 g/mol
InChI Key: VYKKDKFTDMVOBU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fluorosalan is an antimicrobial agent . Its primary targets are microbial cells, where it exerts its antimicrobial effects. It is used in various applications such as antiseptic handwash, healthcare personnel handwash, patient preoperative skin preparation, and surgical hand scrub products .

Mode of Action

It has been experimentally proven that this compound has an inhibitory effect on the nf-kappab signaling pathway . The NF-kappaB pathway plays a crucial role in inflammatory responses, so its inhibition can help reduce inflammation and microbial growth.

Biochemical Pathways

Given its inhibitory effect on the nf-kappab signaling pathway , it can be inferred that it impacts the pathways related to inflammation and immune response.

Result of Action

This compound significantly inhibits the growth of certain cells. For instance, it has been shown to inhibit the growth of ME180 cells and HeLa cells after 24-72 hours of treatment . This suggests that this compound can effectively reduce microbial populations, contributing to its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically involves the use of bromine and a suitable catalyst under controlled conditions to achieve the desired substitution .

Industrial Production Methods: Industrial production of Fluorosalan involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful control of temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: Fluorosalan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Fluorosalan has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Fluorophene
  • Flusalan
  • 3,5-dibromo-3’-trifluoromethylsalicylanilide

Comparison: Fluorosalan is unique due to its specific combination of bromine and trifluoromethyl groups, which confer distinct antimicrobial properties. Compared to similar compounds, this compound exhibits higher efficacy in certain applications and has a broader spectrum of activity .

Properties

IUPAC Name

3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2F3NO2/c15-8-5-10(12(21)11(16)6-8)13(22)20-9-3-1-2-7(4-9)14(17,18)19/h1-6,21H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKKDKFTDMVOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041985
Record name Fluorosalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4776-06-1
Record name Fluorosalan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4776-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorosalan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004776061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flusalan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 3,5-dibromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fluorosalan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flusalan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOROSALAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80OFG3WPYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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